molecular formula C18H24N4O3S B2990280 2-(cyclopentylthio)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide CAS No. 1797584-47-4

2-(cyclopentylthio)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Cat. No.: B2990280
CAS No.: 1797584-47-4
M. Wt: 376.48
InChI Key: VMGUPWCAFDTOGV-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a cyclopentylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Diels-Alder reaction or through direct furan synthesis methods.

    Attachment of the Cyclopentylthio Group: This step involves the nucleophilic substitution of a suitable leaving group by a cyclopentylthiol.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the sulfur atom in the cyclopentylthio group can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazole ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones, and oxidized furan derivatives

    Reduction Products: Alcohol derivatives of the triazole ring

    Substitution Products: Various substituted acetamides

Scientific Research Applications

2-(cyclopentylthio)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural product analogs and novel materials.

    Material Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

    Pathway Interference: Modulating signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentylthio)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both a triazole ring and a furan ring, along with the cyclopentylthio group, makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c23-16(12-26-14-4-1-2-5-14)19-9-10-21-18(24)22(13-7-8-13)17(20-21)15-6-3-11-25-15/h3,6,11,13-14H,1-2,4-5,7-10,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGUPWCAFDTOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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